L-Iditol
Overview
Description
L-Iditol, also known as L-idit or D-dulcitol, is a naturally occurring organic compound classified as a sugar alcohol. It is a white crystalline powder with a sweet taste and is soluble in water. This compound is found in small quantities in the fruits of the genus Sorbus and is known for its low caloric content, making it suitable for use by individuals with diabetes and those seeking to reduce caloric intake .
Mechanism of Action
Target of Action
L-Iditol, also known as D-Sorbitol or D-Dulcitol, primarily targets the enzyme this compound 2-dehydrogenase . This enzyme catalyzes the chemical reaction that converts this compound and NAD+ into L-sorbose, NADH, and H+ .
Mode of Action
This compound interacts with its target, this compound 2-dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the oxidation of this compound in the presence of NAD+ to produce L-sorbose, NADH, and H+ . This reaction is part of the polyol pathway, which metabolically links glucose and fructose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, this compound is converted to L-sorbose by the action of this compound 2-dehydrogenase . This reaction is part of a larger metabolic process that links glucose and fructose .
Pharmacokinetics
This compound is a sugar alcohol found in small quantities in nature . It is soluble in water, which suggests that it can be readily absorbed and distributed in the body . .
Result of Action
The conversion of this compound to L-sorbose by this compound 2-dehydrogenase is a key step in the polyol pathway . This pathway plays a crucial role in the metabolism of glucose and fructose, two important sugars in human physiology . Therefore, the action of this compound can have significant effects at the molecular and cellular levels, particularly in processes related to sugar metabolism.
Action Environment
The action of this compound and its efficacy can be influenced by various environmental factors. For instance, the activity of this compound 2-dehydrogenase, the enzyme that this compound targets, can be affected by factors such as pH and temperature . Additionally, the concentration of NAD+, a co-substrate in the reaction catalyzed by this compound 2-dehydrogenase, can also influence the action of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Iditol can be synthesized through the hydrogenation of fructose. This reaction typically occurs under high temperature and pressure conditions, using a catalyst such as nickel or ruthenium. The reaction converts fructose into this compound and water .
Industrial Production Methods: Industrial production of this compound involves the chromatographic separation of a mixture containing this compound and L-sorbose. This method ensures the high purity of the final product. The process involves subjecting the mixture to chromatographic treatment, which separates the components based on their different affinities to the stationary phase .
Chemical Reactions Analysis
Types of Reactions: L-Iditol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups using appropriate reagents.
Major Products:
Oxidation: The major product is keto-L-sorbose.
Reduction: The major products are various alcohols depending on the specific reducing agent used.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
L-Iditol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various chemical intermediates.
Biology: this compound is used in studies involving sugar alcohol metabolism and enzyme activity.
Medicine: It is investigated for its potential use in diabetic-friendly sweeteners and as a component in pharmaceutical formulations.
Industry: this compound is used in the food industry as a low-calorie sweetener and in the production of certain types of plastics and resins .
Comparison with Similar Compounds
D-glucitol (Sorbitol): Commonly used as a sweetener and in medical applications.
D-xylitol: Known for its dental health benefits and use as a sweetener.
D-galactitol: Used in biochemical research and as a sweetener.
L-Iditol’s uniqueness lies in its specific applications in scientific research and its occurrence in certain plant species, which distinguishes it from other sugar alcohols .
Properties
IUPAC Name |
(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UNTFVMJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337629 | |
Record name | L-Iditol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS], Solid | |
Record name | Iditol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14649 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Iditol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
488-45-9 | |
Record name | L-Iditol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iditol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Iditol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Iditol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDITOL, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2H9GC12E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Iditol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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